molecular formula C23H24N2O4 B11057024 diethyl (2E)-2-[(5-methyl-2-phenyl-1H-indol-6-yl)amino]but-2-enedioate

diethyl (2E)-2-[(5-methyl-2-phenyl-1H-indol-6-yl)amino]but-2-enedioate

Cat. No.: B11057024
M. Wt: 392.4 g/mol
InChI Key: DNUIZDBWPIVJOX-KGENOOAVSA-N
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Description

Diethyl (2E)-2-[(5-methyl-2-phenyl-1H-indol-6-yl)amino]but-2-enedioate is an organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole ring substituted with a phenyl group and a butenedioate ester moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2E)-2-[(5-methyl-2-phenyl-1H-indol-6-yl)amino]but-2-enedioate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions.

    Substitution with Phenyl Group: The indole core is then subjected to electrophilic aromatic substitution to introduce the phenyl group at the 2-position.

    Formation of the Butenedioate Ester: The final step involves the reaction of the substituted indole with diethyl but-2-enedioate under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the double bond in the butenedioate moiety, resulting in the formation of saturated esters.

    Substitution: The phenyl group and the indole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidized Derivatives: Various oxidized forms of the indole ring.

    Reduced Esters: Saturated esters resulting from the reduction of the double bond.

    Functionalized Indoles: Products with additional functional groups introduced through substitution reactions.

Scientific Research Applications

Diethyl (2E)-2-[(5-methyl-2-phenyl-1H-indol-6-yl)amino]but-2-enedioate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl (2E)-2-[(5-methyl-2-phenyl-1H-indol-6-yl)amino]but-2-enedioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Diethyl (2E)-2-[(5-methyl-2-phenyl-1H-indol-6-yl)amino]but-2-enedioate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A naturally occurring plant hormone.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

    Tryptophan: An essential amino acid.

Uniqueness:

  • The presence of the butenedioate ester moiety distinguishes this compound from other indole derivatives.
  • Its potential biological activities and applications in medicinal chemistry make it a compound of interest for further research and development.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

diethyl (E)-2-[(5-methyl-2-phenyl-1H-indol-6-yl)amino]but-2-enedioate

InChI

InChI=1S/C23H24N2O4/c1-4-28-22(26)14-21(23(27)29-5-2)24-18-13-20-17(11-15(18)3)12-19(25-20)16-9-7-6-8-10-16/h6-14,24-25H,4-5H2,1-3H3/b21-14+

InChI Key

DNUIZDBWPIVJOX-KGENOOAVSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C(=O)OCC)/NC1=CC2=C(C=C1C)C=C(N2)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C=C(C(=O)OCC)NC1=CC2=C(C=C1C)C=C(N2)C3=CC=CC=C3

Origin of Product

United States

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